molecular formula C25H20F3N3O B11519142 (3Z)-1-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one

(3Z)-1-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one

Cat. No.: B11519142
M. Wt: 435.4 g/mol
InChI Key: WIKKNMOJGPBWRW-UHFFFAOYSA-N
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Description

(3Z)-1-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-3-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline moiety, a trifluoromethylphenyl group, and an indolone core. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-3-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrahydroisoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.

    Introduction of the Trifluoromethylphenyl Group: This step often involves a nucleophilic aromatic substitution reaction, where a trifluoromethyl group is introduced to the phenyl ring.

    Formation of the Indolone Core: The indolone core can be synthesized through a cyclization reaction, where an appropriate precursor undergoes intramolecular cyclization to form the indolone structure.

    Final Coupling Reaction: The final step involves coupling the tetrahydroisoquinoline moiety with the indolone core, typically through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-3-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the tetrahydroisoquinoline moiety is oxidized to form a quinoline derivative.

    Reduction: Reduction reactions can convert the indolone core to a more reduced form, such as an indoline.

    Substitution: The trifluoromethylphenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the tetrahydroisoquinoline moiety can yield quinoline derivatives, while reduction of the indolone core can produce indoline derivatives.

Scientific Research Applications

(3Z)-1-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-3-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3Z)-1-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-3-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: It can bind to specific receptors, such as neurotransmitter receptors, to modulate their activity.

    Inhibition of Enzymes: The compound may inhibit the activity of certain enzymes, leading to changes in cellular processes.

    Modulation of Signaling Pathways: It can affect various signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

(3Z)-1-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-3-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE can be compared with other similar compounds, such as:

    Indole Derivatives: Compounds with an indole core, such as indomethacin and tryptophan, share structural similarities but differ in their functional groups and biological activities.

    Tetrahydroisoquinoline Derivatives: Compounds like tetrahydropapaveroline and salsolinol have a tetrahydroisoquinoline moiety but differ in their overall structure and pharmacological properties.

    Trifluoromethylphenyl Derivatives: Compounds such as fluoxetine and efavirenz contain a trifluoromethylphenyl group but have different core structures and therapeutic applications.

The uniqueness of (3Z)-1-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-3-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its combination of these three distinct moieties, which contribute to its diverse chemical reactivity and potential biological activities.

Properties

Molecular Formula

C25H20F3N3O

Molecular Weight

435.4 g/mol

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]iminoindol-2-one

InChI

InChI=1S/C25H20F3N3O/c26-25(27,28)19-8-5-9-20(14-19)29-23-21-10-3-4-11-22(21)31(24(23)32)16-30-13-12-17-6-1-2-7-18(17)15-30/h1-11,14H,12-13,15-16H2

InChI Key

WIKKNMOJGPBWRW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)CN3C4=CC=CC=C4C(=NC5=CC=CC(=C5)C(F)(F)F)C3=O

Origin of Product

United States

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